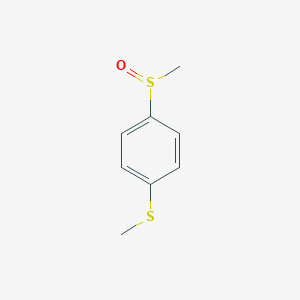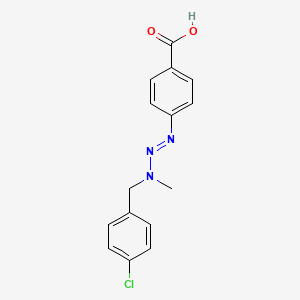
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazeno group attached to a benzoic acid moiety. The presence of the p-chlorobenzyl and methyl groups further adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps, starting with the preparation of the triazeno intermediate. One common method involves the reaction of p-chlorobenzyl chloride with sodium azide to form the corresponding azide. This azide is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to yield the triazeno compound. The final step involves the coupling of the triazeno intermediate with benzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazeno group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the triazeno group can yield amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazeno group can yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets and pathways. The triazeno group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes, receptors, or DNA, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
p-Chlorobenzoic acid: Similar in structure but lacks the triazeno group.
p-Methylbenzoic acid: Similar in structure but lacks the p-chlorobenzyl group.
Triazeno derivatives: Compounds with similar triazeno groups but different substituents on the aromatic rings.
Uniqueness
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to the combination of the triazeno group with the p-chlorobenzyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
65542-14-5 |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(10-11-2-6-13(16)7-3-11)18-17-14-8-4-12(5-9-14)15(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChIキー |
XUNAJGRWRKIEPV-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






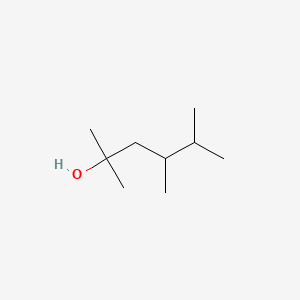
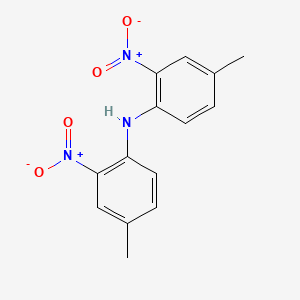
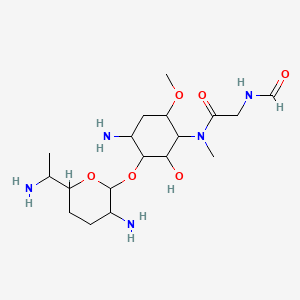
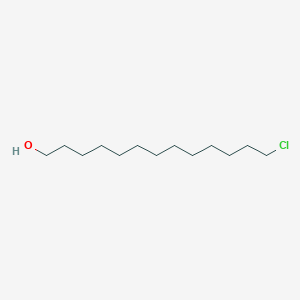


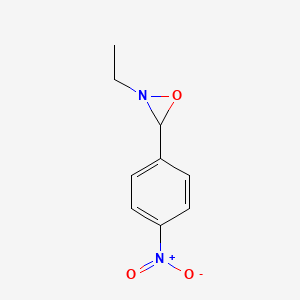
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
